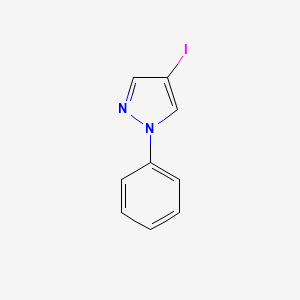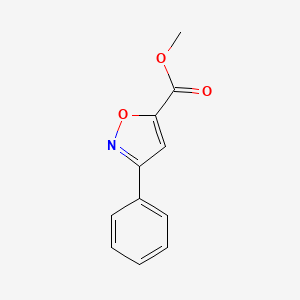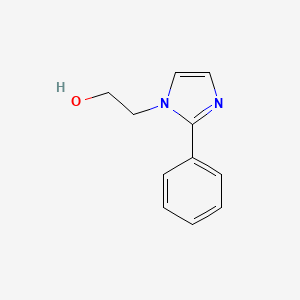
trans-2-Phenyl-1-cyclohexanol
Vue d'ensemble
Description
trans-2-Phenyl-1-cyclohexanol: is an organic compound with the chemical formula C₁₂H₁₆O. It is a secondary alcohol and exists in two enantiomeric forms. This compound is widely used in organic chemistry as a chiral auxiliary, which helps in controlling the stereochemistry of various reactions .
Mécanisme D'action
Target of Action
trans-2-Phenyl-1-cyclohexanol is an organic compound used in organic chemistry as a chiral auxiliary . The primary target of this compound is the ester bond of the (-) enantiomer .
Mode of Action
The compound interacts with its target through a process known as hydrolysis . This process involves the addition of Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate . This results in the separation of the (-)-cyclohexanol and the (+)-ester by fractional crystallization .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the hydrolysis of the ester bond of the (-) enantiomer . The isolated (+)-ester is then hydrolyzed to the (+)-cyclohexanol in a separate step . This process results in the production of two enantiomers of the compound, which are used as chiral auxiliaries in organic chemistry .
Pharmacokinetics
The compound’s molecular weight is 1762548 g·mol −1 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the production of two enantiomers of the compound . These enantiomers are used as chiral auxiliaries in organic chemistry , aiding in the synthesis of other compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the temperature during the reaction process can affect the efficacy of the compound . Additionally, the compound should be handled with care to avoid dust formation and contact with skin and eyes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One method involves the use of Pseudomonas fluorescens lipase to hydrolyze racemic trans-2-phenylcyclohexyl chloroacetate. This enzyme selectively hydrolyzes the ester bond of the (−)-enantiomer, leaving the (+)-enantiomer intact.
Sharpless Asymmetric Dihydroxylation: Another method involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene to form a diol, followed by selective reduction of the 1-hydroxyl group using Raney nickel.
Industrial Production Methods: The industrial production of trans-2-Phenyl-1-cyclohexanol typically follows the same synthetic routes as described above, with optimizations for large-scale production. The use of enzymes like Pseudomonas fluorescens lipase and catalysts such as Raney nickel are common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Phenyl-1-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylcyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions .
- Employed in the synthesis of various chiral compounds with high purity .
Biology and Medicine:
- Research on its potential biological activities and interactions with enzymes.
Industry:
Comparaison Avec Des Composés Similaires
- Cyclohexanol, 2-phenyl-
- (E)-2-Phenylcyclohexanol
Uniqueness:
- trans-2-Phenyl-1-cyclohexanol is unique due to its high enantioselectivity and effectiveness as a chiral auxiliary. It is preferred over other chiral auxiliaries like 8-phenylmenthol due to its easier preparation and higher efficiency in asymmetric synthesis .
Propriétés
IUPAC Name |
(1R,2S)-2-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022185 | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-61-0, 98919-68-7 | |
| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: trans-2-Phenyl-1-cyclohexanol serves as a valuable chiral auxiliary and building block in organic synthesis.
- Chiral Auxiliary: Researchers have employed derivatives of this compound, like (1R,2S)-trans-2-phenyl-1-cyclohexanol and (1R,2S,5R)-8-phenylmenthol, as chiral auxiliaries in asymmetric synthesis. These auxiliaries influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other.
- Building Block: The vinyl ether derived from this compound participates in enantioselective [4+2] cycloadditions with o-quinone methides (o-QMs). This reaction offers a pathway to construct chiral benzopyrans, compounds often found in natural products and pharmaceuticals.
ANone: The specific stereochemistry of this compound plays a crucial role in its applications:
- Diastereoselective Reactions: In reactions like the addition of allyltrimethylsilane to cyclic N-acyliminium ions, the this compound auxiliary directs the reaction to favor the formation of specific diastereomers. This diastereoselectivity is crucial for synthesizing molecules with defined three-dimensional structures.
- Enantioselective Cycloadditions: The enantioselectivity observed in [4+2] cycloadditions with o-QMs using this compound vinyl ether highlights the importance of its chirality. This control over enantioselectivity allows chemists to access enantiomerically pure compounds, which is crucial in pharmaceutical development.
A: One method for synthesizing enantiomerically pure (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol and (−)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol utilizes Sharpless Asymmetric Dihydroxylation (AD). This powerful method uses a chiral catalyst to add two hydroxyl groups across a double bond with high enantioselectivity. Subsequent steps transform the resulting diol into the desired enantiomerically pure this compound.
A: this compound serves as a substrate for enzymatic resolution using lipases, specifically Candida rugosa lipase (CRL). This resolution exploits the enzyme's selectivity to preferentially react with one enantiomer of the alcohol, forming an ester while leaving the other enantiomer unreacted. This process provides a practical method to separate and obtain enantiomerically enriched this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


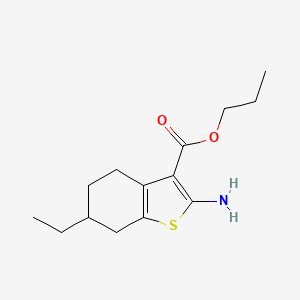

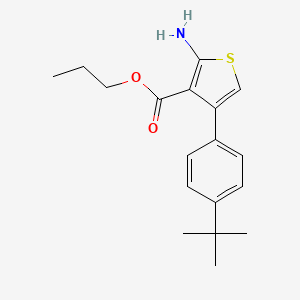
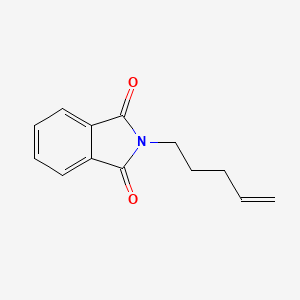
![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
